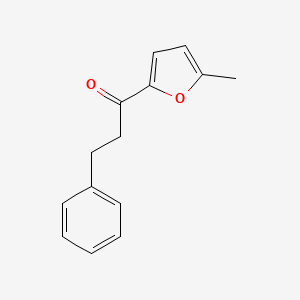![molecular formula C13H13NO2 B14315377 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol CAS No. 107003-92-9](/img/structure/B14315377.png)
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is a chemical compound that features a phenol group attached to a pyridine ring via an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ethoxy linker allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced pyridine derivatives, and substituted phenol derivatives.
科学研究应用
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in inhibiting collagen synthesis in liver fibrosis models.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol involves its interaction with molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These interactions can inhibit collagen synthesis and reduce fibrosis in liver models . The compound’s effects are mediated through pathways involving the inhibition of collagen prolyl-4-hydroxylase (CP4H) and transforming growth factor-β1 (TGF-β1) expression .
相似化合物的比较
Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds
属性
CAS 编号 |
107003-92-9 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-yloxyethyl)phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-14-13/h1-7,9,15H,8,10H2 |
InChI 键 |
HJTDPCMFZOQJRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)OCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


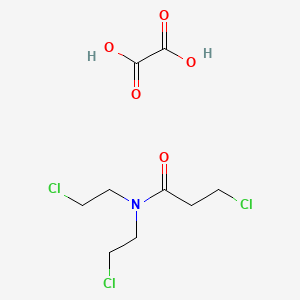
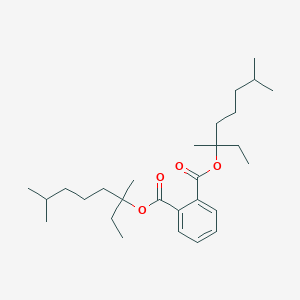
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
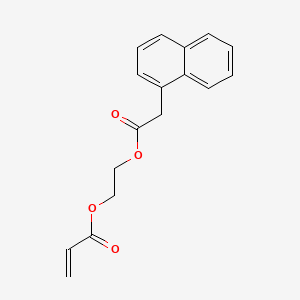
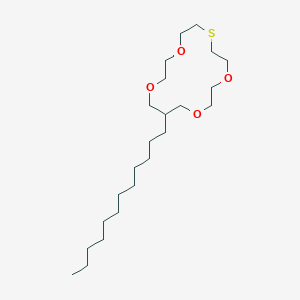
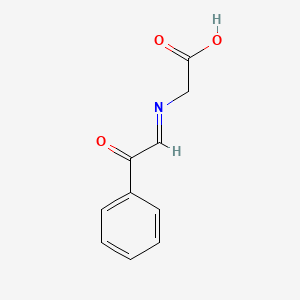
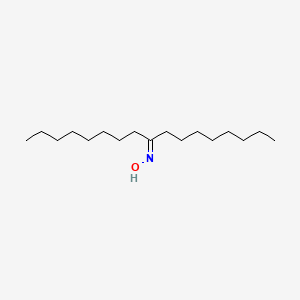
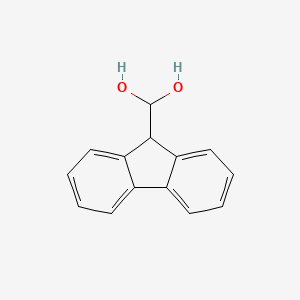
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
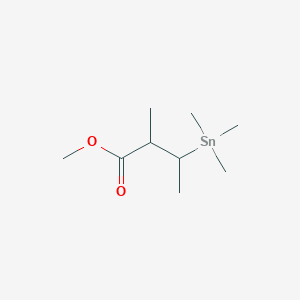
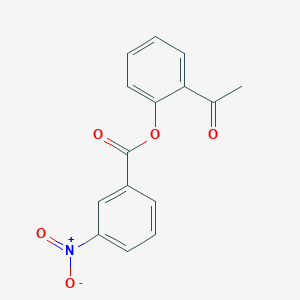
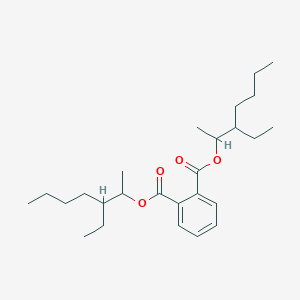
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
